![molecular formula C9H10BrN3O B13926304 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and two methyl groups attached to the pyrazolo[1,5-a]pyrazine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The scalability of the reaction is achieved by optimizing reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the compound in an industrial setting.
化学反応の分析
Types of Reactions
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyrazine core or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
科学的研究の応用
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. Additionally, its unique structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions and leading to therapeutic effects .
類似化合物との比較
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
2-Bromo-4-methoxyacetophenone: Shares the methoxy and bromine functional groups but differs in the core structure.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains similar functional groups but has a different heterocyclic core.
Pyrazolo[1,5-a]pyrimidines: A related family of compounds with similar structural motifs and diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
2-bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-4-13-7(9(11-5)14-3)6(2)8(10)12-13/h4H,1-3H3 |
InChIキー |
MWNFRGAGEVJYTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C(=N2)Br)C)C(=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




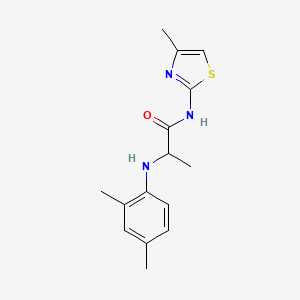
![3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)


![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
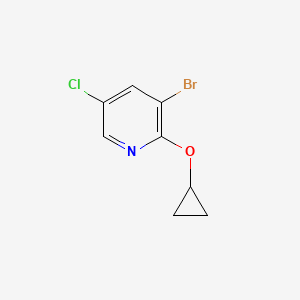
![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)
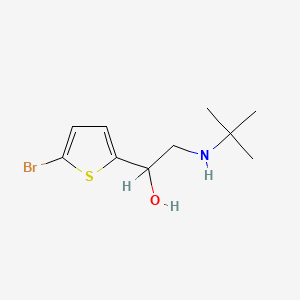
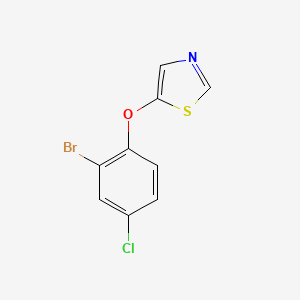
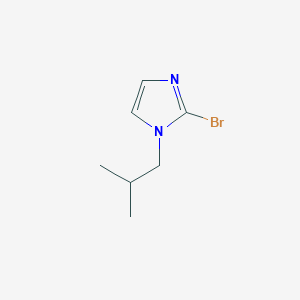

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
